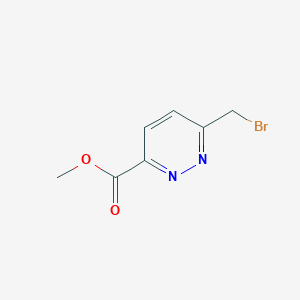

Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(bromomethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVHIQURFRFPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of methyl pyridazine-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a methyl 6-(aminomethyl)pyridazine-3-carboxylate derivative.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 6-(bromomethyl)pyridazine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to a variety of derivatives.

- Coupling Reactions: It can engage in coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of complex molecular architectures.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Pharmaceutical Development: Its structure allows for modifications that can lead to compounds targeting neurological and cardiovascular diseases. The bromomethyl group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or altering receptor function .

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. This compound could serve as a scaffold for developing new antimicrobial agents effective against resistant strains of bacteria .

Material Science Applications

This compound is also utilized in material science:

- Synthesis of Novel Materials: It is employed to create materials with specific electronic or optical properties, which can be useful in various applications including sensors and electronic devices.

Summary of Chemical Reactions

The following table summarizes the types of reactions that this compound can undergo:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the bromomethyl group with nucleophiles | Sodium azide (NaN), thiols |

| Oxidation | Alteration of the pyridazine ring's electronic properties | Potassium permanganate (KMnO) |

| Reduction | Conversion to corresponding amines | Sodium borohydride (NaBH) |

| Coupling Reactions | Formation of more complex molecules through cross-coupling | Palladium catalysts |

Mechanism of Action

The mechanism of action of methyl 6-(bromomethyl)pyridazine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridazine Derivatives

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects :

- Bromomethyl vs. Chloro/Bromo : The bromomethyl group (target compound) enables alkylation via nucleophilic substitution (SN2), whereas chloro/bromo at the 6-position (e.g., compounds 1, 3) undergo aromatic substitution under harsher conditions .

- Bromomethyl vs. Methyl : The electron-withdrawing bromine in the target compound increases electrophilicity compared to the electron-donating methyl group in compound 10, enhancing reactivity toward nucleophiles .

Ester Group Variations :

Notable Findings:

- The target compound’s bromomethyl group facilitates the synthesis of prodrugs, as seen in benzoxaborole antimalarial agents where similar intermediates undergo coupling with boronic acids .

- In contrast, ethyl 6-methylpyridazine-3-carboxylate (compound 10) lacks a leaving group, limiting its utility to ester hydrolysis or direct functionalization of the methyl group .

Table 3: Stability and Handling Considerations

Biological Activity

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a compound characterized by its unique structure, which includes a bromomethyl group and a carboxylate ester attached to a pyridazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C8H8BrN2O2

- Molecular Weight : 231.05 g/mol

- CAS Number : 1688685-38-2

The bromomethyl substitution is notable as it may enhance the compound's reactivity and biological interactions compared to other derivatives lacking this group .

Antimicrobial Activity

Pyridazine derivatives, including this compound, have shown promising antimicrobial properties . Research indicates that certain compounds in this class exhibit both antibacterial and antifungal activities. For instance, studies have documented the effectiveness of various pyridazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Several studies have explored the cytotoxic effects of pyridazine derivatives on various cancer cell lines. For example, in a study evaluating a series of pyridazines, compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (T-47D and MDA-MB-231) with IC50 values ranging from 1.30 µM to 2.94 µM .

Table 1: Cytotoxicity of Pyridazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11l | MDA-MB-231 | 2.18 ± 0.07 |

| 11m | MDA-MB-231 | 2.44 ± 0.08 |

| 11n | T-47D | 1.30 ± 0.04 |

| ... | ... | ... |

These compounds also induced apoptosis in treated cells, as evidenced by increased Annexin V-positive cells in flow cytometric analyses, indicating their potential as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell cycle regulation and apoptosis pathways. For instance, studies suggest that pyridazine derivatives may inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, thus leading to altered cell cycle progression and enhanced apoptotic activity .

Case Studies and Research Findings

- Anticancer Studies : A series of pyridazines were synthesized and evaluated for their anticancer activities against various human cancer cell lines. The findings indicated that the presence of specific substituents significantly influenced their potency and mechanism of action .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain pyridazine derivatives exhibited strong antibacterial activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for Methyl 6-(bromomethyl)pyridazine-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via bromination of a methylpyridazine precursor. For example, methyl 6-methylpyridazine-3-carboxylate (CAS 64210-57-7) can undergo radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. Alternatively, nucleophilic substitution at the methyl group may be employed if pre-functionalized with a leaving group. Post-synthesis purification often involves silica gel chromatography with ethyl acetate/hexane gradients .

Key Data:

- Precursor : Ethyl 6-methylpyridazine-3-carboxylate (MW: 166.18) .

- Bromination Agents : NBS, CBr₄, or Br₂ in inert solvents .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- LCMS : Use reverse-phase HPLC with TFA modifiers (e.g., 0.05% TFA in H₂O/MeCN) to confirm molecular ion peaks. Observed m/z for related esters: 645 [M+H]⁺ .

- HPLC Retention Times : 1.05–1.43 minutes under SMD-TFA conditions .

- NMR : Key ¹H NMR signals include δ 8.33 (s, pyridazine-H), δ 4.36 (q, -OCH₂CH₃), and δ 3.25 (s, -CH₂Br). ¹³C NMR shows carbonyl signals at δ 159–165 ppm .

Advanced: How to mitigate instability of the bromomethyl group during storage?

Methodological Answer:

The bromomethyl group is prone to hydrolysis or elimination. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMF or DMSO. Avoid prolonged exposure to light or moisture. For long-term stability, derivatize into a less reactive intermediate (e.g., tosylates) until needed .

Stability Data:

- Decomposition Pathways : Hydrolysis to 6-hydroxymethyl derivatives or elimination to form pyridazine alkenes.

- Stability Tests : Monitor via TLC or LCMS weekly under accelerated degradation conditions (40°C/75% RH) .

Advanced: How does this compound participate in cross-coupling reactions?

Methodological Answer:

The bromomethyl group enables Suzuki-Miyaura or Negishi couplings. For example:

Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

Negishi Coupling : Generate organozinc intermediates (Zn dust, TMSCl) for alkylation .

Case Study :

Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate was synthesized via Negishi coupling (27% yield) with isomer separation via silica chromatography .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Column Chromatography : Use RediSep silica columns (4–12 g) with EtOAc/hexane (1:4 to 1:1). Monitor fractions via UV at 254 nm.

- HPLC Prep : Employ C18 columns with 0.1% formic acid modifiers for high-purity isolation (>95%) .

Purification Data:

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:

It serves as a key intermediate in drug discovery. For example:

Anticancer Agents : Hydrolyze the ester to a carboxylic acid (LiOH·H₂O, THF/H₂O), then couple with amines to form carboxamides .

Kinase Inhibitors : Functionalize via bromomethyl substitution with heterocyclic amines (e.g., pyrazoles) under Buchwald-Hartwig conditions .

Case Study :

Methyl 6-(6-methyl-7-oxopyrrolopyridin-4-yl)pyridazine-3-carboxylate was hydrolyzed to a carboxylic acid (52% yield) for subsequent amidation .

Advanced: How to resolve contradictions in reaction outcomes (e.g., isomer formation)?

Methodological Answer:

Isomerization often arises during organometallic steps. Mitigate by:

- Optimizing Catalysts : Use Pd₂(dba)₃/XPhos for selective cross-coupling.

- Temperature Control : Lower reaction temperatures (<50°C) reduce rearrangement.

- Analytical Triangulation : Confirm structures via HRMS, NOESY, and X-ray crystallography .

Example :

Ethyl 6-(1-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (25% yield) was isolated as a minor isomer via silica chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.